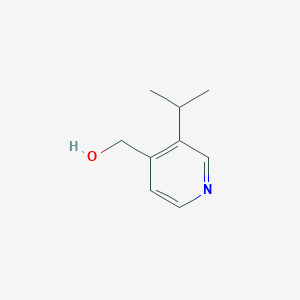

(3-Isopropylpyridin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Isopropylpyridin-4-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the 3-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-4-yl)methanol typically involves the reduction of corresponding pyridine derivatives. One common method includes the reduction of 3-isopropyl-4-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol . The reaction is usually carried out at room temperature and yields the desired alcohol after purification.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is another viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products Formed:

- Oxidation yields (3-Isopropylpyridin-4-yl)carboxylic acid.

- Reduction yields (3-Isopropylpyridin-4-yl)methane.

- Substitution with SOCl2 yields (3-Isopropylpyridin-4-yl)methyl chloride .

Scientific Research Applications

(3-Isopropylpyridin-4-yl)methanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of (3-Isopropylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

(3-Isopropylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

(4-Pyridinemethanol): Lacks the isopropyl group, resulting in different steric and electronic properties.

(3-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications .

Uniqueness: (3-Isopropylpyridin-4-yl)methanol is unique due to the presence of both the isopropyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications.

Biological Activity

(3-Isopropylpyridin-4-yl)methanol is a chemical compound characterized by a pyridine ring substituted with an isopropyl group and a hydroxymethyl group. Its molecular formula is C10H15NO, with a molecular weight of approximately 175.25 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The structure of this compound allows for various chemical interactions, making it a candidate for biological activity studies. The compound can undergo several reactions, including oxidation and substitution, which can influence its biological effectiveness.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H15NO/c1-7(2)10-6-11-5-4-9(10)8(3)12/h4-8,12H,1-3H3 |

| Canonical SMILES | CC(C)C1=C(C=CN=C1)C(C)O |

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects similar to other pyridine derivatives. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, derivatives of pyridine have demonstrated significant inhibition of COX-1 and COX-2 activities, leading to reduced inflammation in various experimental models.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It is hypothesized that the presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes. Similar pyridine derivatives have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may possess comparable antimicrobial activities.

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. Research on related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. For example, some pyridine derivatives have been found to inhibit the proliferation of breast and colon cancer cell lines through the activation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may bind to enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators.

- Receptor Modulation: It could potentially interact with receptors involved in pain and inflammation, altering their activity.

Understanding these mechanisms requires further detailed studies focusing on pharmacodynamics and pharmacokinetics.

Case Studies

Several case studies have explored the biological activity of similar compounds:

-

Pyridine Derivatives as Anti-inflammatory Agents:

A study demonstrated that certain pyridine derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes, suggesting a potential pathway for this compound's activity . -

Antimicrobial Efficacy:

Research on related compounds indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests that this compound might share similar antimicrobial properties. -

Anticancer Activity:

A comparative study showed that certain pyridine-based compounds induced apoptosis in cancer cells via mitochondrial pathways, hinting at the potential for this compound to act similarly .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(3-propan-2-ylpyridin-4-yl)methanol |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |

InChI Key |

YBHZYXKOGHJQLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.